delta-Damascone

Catalog No.
S1899496
CAS No.
57378-68-4
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Damascone

CAS Number

57378-68-4

Product Name

delta-Damascone

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+

InChI Key

XEJGJTYRUWUFFD-FNORWQNLSA-N

SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

solubility

1 ml in 10 ml 95% alcohol (in ethanol)

Canonical SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

Isomeric SMILES

C/C=C/C(=O)C1C(C=CCC1(C)C)C

Flavor and Fragrance Research

  • Odor Profile: delta-Damascone possesses a complex aroma profile, described as both fruity (plum) and floral (rose) []. This makes it a valuable tool for researchers studying flavor and fragrance perception [, ].
  • Food Science: Scientists use delta-Damascone to understand how flavor compounds interact and contribute to the overall taste of food products []. It also helps develop new flavoring agents and improve existing ones [].
  • Perfumery: The fragrance industry utilizes delta-Damascone for its ability to enhance floral and fruity notes in perfumes [, ]. Researchers study how it interacts with other perfume components to create desired scents [].

Chemical Synthesis

delta-Damascone's complex structure presents a challenge for organic chemists. Studying its synthesis helps researchers develop new methods for creating complex molecules with specific functionalities []. This knowledge can be applied in various fields, including drug discovery and material science [].

Olfaction Research

delta-Damascone plays a role in olfactory research, which investigates the sense of smell. Scientists use it to understand how odorant molecules interact with olfactory receptors in the nose. This research can provide insights into the mechanisms of smell perception and potential applications in areas like food science and medicine.

Safety Evaluation

Regulatory bodies like JECFA (Joint FAO/WHO Expert Committee on Food Additives) and FEMA (Flavor and Extract Manufacturers Association) evaluate the safety of delta-Damascone for use in food and beverages []. Scientific research plays a crucial role in establishing safe usage levels and potential health effects of this flavoring agent [].

Delta-Damascone is an organic compound classified as a ketone, with the molecular formula C₁₃H₂₀O. It is a colorless to pale yellow liquid with a floral and fruity odor, making it a popular ingredient in the fragrance industry. Delta-Damascone is part of the damascone family, which includes other isomers such as alpha-damascone and beta-damascenone. Its unique structure contributes to its aromatic properties, which are often described as sweet and rose-like .

Typical of ketones. Key reactions include:

  • Oxidation: Delta-Damascone can be oxidized to form carboxylic acids or other ketones.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Aldol Condensation: This reaction can occur under specific conditions, leading to the formation of larger carbon skeletons.

The compound's reactivity is influenced by its cyclohexene ring, which can also participate in electrophilic addition reactions due to the presence of double bonds .

Delta-Damascone exhibits notable biological activities, particularly in terms of toxicity and potential allergenic responses. Studies have indicated that it may cause skin irritation and allergic reactions in sensitive individuals. It has been classified as potentially hazardous to aquatic life, indicating a need for careful handling in environmental contexts . Additionally, delta-damascone has shown low acute toxicity in animal studies, with median lethal doses (LD50) exceeding 2000 mg/kg for certain isomers .

Delta-Damascone can be synthesized through several methods, including:

  • Diels–Alder Reaction: This involves the reaction of 1,3-pentadiene with mesityl oxide, yielding a precursor that can be further processed.
  • Aldol Condensation: Following the initial Diels–Alder reaction, aldol condensation can be employed to produce delta-damascone from acetyl trimethyl .

These synthetic pathways allow for the production of delta-damascone in a laboratory setting or industrial scale.

Delta-Damascone is primarily used in the fragrance industry due to its pleasant aroma. Specific applications include:

  • Perfumes and Fragrances: It is commonly incorporated into fine fragrances and personal care products.
  • Cosmetics: Delta-Damascone enhances the scent profile of decorative cosmetics.
  • Flavoring Agents: It may also find use in food flavoring applications due to its aromatic qualities .

Interaction studies involving delta-damascone have focused on its potential allergenic properties and environmental impact. Research indicates that it can cause sensitization reactions upon dermal exposure. Additionally, its volatility and degradation pathways in the environment have been studied, revealing that it undergoes rapid photo-oxidation when released into the atmosphere . These studies underscore the importance of understanding both human health implications and environmental effects.

Delta-Damascone shares structural similarities with several other compounds in the damascone family. Here are some notable comparisons:

CompoundMolecular FormulaKey Characteristics
Alpha-DamasconeC₁₃H₂₀OFloral aroma; used extensively in perfumery.
Beta-DamascenoneC₁₃H₁₈OContains an additional double bond; more floral notes.
Gamma-DamasconeC₁₃H₂₀OSimilar structure; exhibits different biological activities.

Uniqueness of Delta-Damascone:

  • Delta-Damascone has a distinct floral scent profile that sets it apart from its analogues.
  • Its specific reactivity patterns and environmental behavior also contribute to its unique standing within the damascones family .

Industrial Production Routes: Cyclization and Oxidation Strategies

The industrial synthesis of delta-damascone relies on several well-established cyclization and oxidation strategies that have been developed over decades of research and optimization. These routes typically involve the formation of the characteristic six-membered cyclohexene ring system followed by the introduction of the crotonyl side chain [1] [2].

Mesityl Oxide Route

The most widely utilized industrial route begins with mesityl oxide and penta-1,3-diene through a Diels-Alder cycloaddition strategy [2]. The process involves the aluminum chloride-catalyzed addition of penta-1,3-diene to 3-bromo-4-methylpent-3-en-2-one, yielding stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes. Subsequent dehydrobromination using copper(I) bromide in dimethylformamide leads to 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene. The final step involves condensation with acetaldehyde followed by dehydration to produce delta-damascone [2].

Citral Cyclization Strategy

The citral-based route represents another major industrial pathway, utilizing 3,7-dimethylocta-2,6-dienal as the starting material [3] [4]. This process involves the cyclization of citral to form alpha-cyclocitral (2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde), followed by Grignard reaction with 1-propenylmagnesium bromide to form the corresponding alcohol intermediate. Subsequent oxidation using chromium trioxide or manganese dioxide yields the desired damascone structure [3] [4].

Alpha-ionone Conversion Route

A more recent industrial development involves the conversion of alpha-ionone through a four-step sequence comprising oximization, epoxidation, dehydration, and reduction [5] [6]. This route achieves a total yield of 54.9 percent with a final chemical purity of 97 percent by gas chromatography analysis. The process utilizes only water, cyclohexane, and ethanol as reaction media, making it environmentally favorable for industrial implementation [5] [6].

RouteStarting MaterialsKey StepsYield (%)Reference
Mesityl Oxide + Penta-1,3-diene RouteMesityl oxide, penta-1,3-dieneDiels-Alder addition, dehydrobromination, aldol condensation65-75US4334098A
Citral Cyclization RouteCitral (3,7-dimethylocta-2,6-dienal)Cyclization, Grignard reaction, oxidation60-70EP3337781B1
Alpha-ionone Conversion RouteAlpha-iononeOximization, epoxidation, dehydration, reduction54.9Hu et al. 2019
Beta-cyclocitral RouteBeta-cyclocitralDiazo-lithioacetone reaction, rhodium-catalyzed conversion70-80Pellicciari et al. 1980

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric synthesis methods for delta-damascone has gained significant importance due to the biological activity differences between enantiomers and the increasing demand for optically pure fragrance compounds [7] [8] [9].

Zirconium-Catalyzed Cyclization

The most efficient enantioselective synthesis employs zirconium tetrachloride-promoted biomimetic cyclization of epoxygeraniol derivatives [10] [11]. This approach utilizes (6S)- or (6R)-(Z)-6,7-epoxygeraniol as substrates, which undergo regioselective cyclization to form enantiopure alpha-cyclogeraniol intermediates. The chiral information is encoded through highly regioselective Sharpless asymmetric dihydroxylation of inexpensive geranyl acetate, achieving enantiomeric excesses greater than 99 percent [10] [11].

Sharpless Asymmetric Dihydroxylation

The implementation of Sharpless asymmetric dihydroxylation represents a cornerstone in the stereoselective synthesis of damascone precursors [7] [12] [13]. This methodology employs AD-mix-alpha or AD-mix-beta reagent systems to introduce chiral centers with high selectivity. The process typically operates at low temperatures (0-4°C) and achieves enantiomeric excesses exceeding 95 percent when applied to appropriate alkene substrates [7] [12].

Enantioselective Protonation

Asymmetric protonation strategies have been developed using chiral amino alcohol-based catalysts [9]. The methodology involves the formation of magnesium enolates followed by enantioselective protonation using aggregates formed from N-isopropylephedrine, lithium isopropylate, and acetic acid. This approach furnishes (S)-alpha-damascone in 91 percent yield with 71 percent enantiomeric excess [9].

Rhodium-Catalyzed Transformations

Rhodium(II) acetate-catalyzed reactions have been employed for the stereoselective construction of damascone frameworks [14]. These transformations typically involve diazo ketone intermediates that undergo rhodium-catalyzed cyclization or rearrangement processes. The methodology provides good to excellent yields (85-90%) while maintaining reasonable stereocontrol [14].

MethodCatalystEnantiomeric Excess (%)SubstrateTemperature (°C)
Zirconium-catalyzed cyclizationZrCl4>996,7-epoxygeraniol0-25
Sharpless asymmetric dihydroxylationAD-mix-α or AD-mix-β>95Geranyl acetate0-4
Enantioselective protonationChiral amino alcohols71Magnesium enolates-78 to -30
Rhodium-catalyzed reactionsRh(II) acetate85-90Diazo ketones20-40

Patented Manufacturing Processes (US4334098A)

The United States Patent 4334098A describes a comprehensive manufacturing process for the production of trans,trans-delta-damascone and related mixtures [1]. This patent represents one of the most significant industrial developments in damascone synthesis technology.

Process Overview

The patented process centers on the synthesis of trans,trans-delta-damascone through a systematic approach involving isomer enrichment, aldol condensation, and selective dehydration [1]. The process begins with 1-alpha-acetyl-2-alpha,6,6-trimethyl-3-cyclohexene, which exists as a mixture of approximately 80-90 percent cis isomer and 10-20 percent trans isomer.

Isomer Enrichment Step

The initial step involves the treatment of the starting material with refluxing alcoholic base or alkali metal alcoholate to achieve isomer inversion [1]. This treatment converts the predominantly cis isomer mixture to a trans-enriched composition containing approximately 80-90 percent of the trans isomer and 10-20 percent of the cis isomer. The reaction employs sodium or potassium alcoholates (methyl or ethyl) under reflux conditions.

Aldol Condensation

The trans-enriched intermediate undergoes aldol condensation with acetaldehyde under controlled conditions [1]. This reaction forms a hydroxy ketone intermediate with the structure 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-4-hydroxy-2-buten-1-one. The reaction is typically conducted at low temperatures (around 0°C) to minimize side reactions and maintain stereochemical integrity.

Dehydration and Purification

The hydroxy ketone intermediate is dehydrated using standard dehydrating reagents such as para-toluenesulfonic acid or acetic anhydride [1]. The dehydration step is crucial for achieving the desired stereochemistry of the final product. The reaction mixture is then distilled to yield a product containing 80-98 percent trans,trans-delta-damascone and 2-20 percent cis,trans-delta-damascone.

Process Advantages

The patented process offers several advantages including straightforward reaction sequences, economical starting materials, and the ability to control stereochemical outcomes [1]. The process utilizes readily available reagents and standard industrial equipment, making it suitable for large-scale production. The yields are typically in the range of 65-75 percent overall, which is commercially viable for industrial applications.

Purification Techniques and Isomer Separation

The separation and purification of delta-damascone isomers presents significant challenges due to the structural similarities between different stereoisomers and regioisomers [15] [16]. Several advanced techniques have been developed to address these separation requirements.

Preparative Gas Chromatography

Preparative vapor phase chromatography represents the most effective method for achieving high-purity separation of damascone isomers [15]. This technique can effectively separate cis and trans isomers of delta-damascone with purities exceeding 95 percent. The method utilizes specialized columns with appropriate stationary phases and carefully controlled temperature programming to achieve baseline separation of closely related isomers [15].

Column Chromatography Methods

Silica gel column chromatography provides a versatile and scalable approach for damascone purification [17]. The technique exploits differences in polarity between isomers and impurities, allowing for effective separation using appropriate solvent systems. Mobile phase selection is critical, with binary solvent systems often required to achieve optimal separation. The method is particularly suitable for preparative-scale purifications and can handle gram to kilogram quantities [17].

High-Performance Liquid Chromatography

HPLC techniques, particularly those employing chiral stationary phases, have proven highly effective for enantiomeric separations of damascone compounds [18] [19]. Chiral columns such as Cyclosil B and specialized cellulose-based phases can achieve baseline separation of enantiomers with purities exceeding 98 percent. The technique is particularly valuable for analytical determinations and smaller-scale preparative separations [18] [19].

Fractional Distillation

Fractional distillation remains an important industrial technique for damascone purification, particularly for separating different regioisomers (alpha, beta, and delta damascone) [20]. While the technique provides moderate separation efficiency (80-90% purity), it offers the advantage of being readily scalable to industrial production levels with relatively low operating costs [20].

Crystallization-Based Separations

Crystallization methods can be employed for the separation of diastereomeric damascone derivatives [18]. These techniques are particularly effective when applied to solid derivatives or when the target compounds can be converted to crystalline forms. The efficiency varies considerably (60-90% purity) depending on the specific system and crystallization conditions employed [18].

TechniqueSeparation EfficiencySuitable for IsomersScaleCost
Preparative gas chromatographyHigh (>95% purity)Cis/trans damasconeLaboratory to pilotHigh
Column chromatography (silica gel)Good (90-95% purity)All damascone isomersLaboratory to industrialMedium
Fractional distillationModerate (80-90% purity)Alpha/beta/delta damasconeIndustrialLow
High-performance liquid chromatographyHigh (>98% purity)EnantiomersAnalytical to preparativeHigh
Crystallization methodsVariable (60-90% purity)DiastereomersIndustrialLow

Physical Description

Liquid
colourless to pale yellow liquid with a fruity odou

XLogP3

3.4

Density

d234 0.92
0.920 -0.940

UNII

7F4RIE5P7E

GHS Hazard Statements

Aggregated GHS information provided by 1625 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (96.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.42%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

71048-82-3
57378-68-4

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-: ACTIVE
2-Buten-1-one, 1-[(1R,2S)-2,6,6-trimethyl-3-cyclohexen-1-yl]-, (2E)-rel-: ACTIVE

Dates

Last modified: 08-16-2023

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